7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine
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Overview
Description
7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine typically involves the construction of the pyrazolo[5,1-c][1,2,4]triazine core followed by functionalization. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate can form the pyrazole ring, which is then further reacted with other reagents to form the triazine ring .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions due to its unique structure.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells through both intrinsic and extrinsic pathways .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine: This compound is similar in structure and has shown anticancer activity by inducing apoptosis.
Pyrazolo[3,4-d]pyrimidine: Another related compound with potential as a CDK2 inhibitor, showing significant cytotoxic activities against various cancer cell lines.
Uniqueness
7-Methyl-3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine is unique due to its specific functional groups and the resulting biological activities. Its methylsulfonyl group, in particular, contributes to its distinct chemical reactivity and biological properties .
Properties
Molecular Formula |
C19H16N4O2S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
7-methyl-3-methylsulfonyl-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C19H16N4O2S/c1-13-16(14-9-5-3-6-10-14)18-20-21-19(26(2,24)25)17(23(18)22-13)15-11-7-4-8-12-15/h3-12H,1-2H3 |
InChI Key |
KDZUOJMYUGRGBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)S(=O)(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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